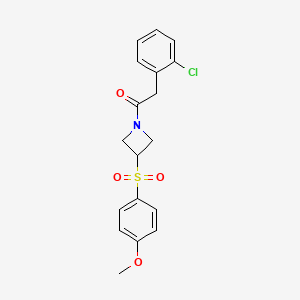

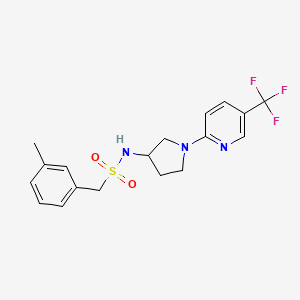

![molecular formula C19H16N4O6S B3018380 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2034494-73-8](/img/structure/B3018380.png)

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" is a complex molecule that appears to be related to a family of benzenesulfonamide derivatives. These derivatives are known for their various biological activities, including their role as inhibitors of carbonic anhydrases, which are enzymes involved in many physiological processes such as respiration and the regulation of pH in tissues . The structure of the compound suggests that it may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can involve various methods, including electrochemical synthesis as seen in the preparation of copper(II) and nickel(II) complexes with related sulfonamide ligands . Additionally, the synthesis of chlorinated pyrrolidinone-bearing benzenesulfonamides has been reported, which involves the creation of hydrazones from specific carboxylic acids, indicating a multi-step synthetic process that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further modified with various substituents that influence the molecule's properties and interactions. For instance, the introduction of a pyrrolidinone moiety has been shown to affect the binding affinity to carbonic anhydrase isoforms . The specific molecular structure of the compound would likely be determined using techniques such as X-ray diffraction, as has been done for other sulfonamide derivatives .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in a range of chemical reactions, often as ligands in coordination complexes with metals . The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring or the sulfonamide nitrogen, which can affect the electron density and steric hindrance around the reactive sites. The compound may also exhibit specific reactivity patterns based on its unique structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can vary widely depending on their molecular structure. For example, the introduction of methyl or chloro groups can influence the solubility, binding affinity, and selectivity of these compounds . The presence of a pyrrolidinone ring can also affect the compound's hydrogen bonding capacity and its ability to form supramolecular structures . The compound would likely exhibit unique properties that could be elucidated through spectroscopic and thermodynamic studies .

Scientific Research Applications

Catalytic Applications : The compound and its derivatives have been studied for their catalytic properties. For instance, N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives were synthesized and characterized for transfer hydrogenation of various substrates, demonstrating efficient catalysis in air without the need for basic additives or halide abstractors (Ruff et al., 2016).

Structural and Molecular Studies : These compounds have been the focus of structural and molecular studies to understand their conformations and intermolecular interactions. For example, the molecular and supramolecular structures of derivatives like N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide were reported, highlighting variations in torsion angles and hydrogen bonding patterns that influence the formation of dimers and supramolecular layers (Jacobs et al., 2013).

Antimicrobial Applications : Some derivatives have been evaluated for their antimicrobial activity. A study described the synthesis of N-pyridin-3-yl-benzenesulfonamide and its testing against various bacteria, showing significant antimicrobial activity (Ijuomah et al., 2022).

Anticancer Research : Several studies have investigated the anticancer potential of derivatives. For example, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for anticancer activity on various human tumor cell lines, with some compounds showing potent activity (Żołnowska et al., 2018).

Carbonic Anhydrase Inhibition : Some derivatives have been developed as inhibitors of human carbonic anhydrases, which are important in various physiological functions. Studies have shown potent activity against cancer-related isoforms (Ghorab et al., 2014).

Neurological Applications : The derivatives have also been explored in the context of neurological conditions, such as the prevention of cerebral vasospasm post-subarachnoid hemorrhage (Zuccarello et al., 1996).

Polymer Chemistry : In the field of polymer chemistry, derivatives of this compound have been used in the synthesis of conducting polymers based on pyrrole, offering insights into low oxidation potential monomers (Sotzing et al., 1996).

properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O6S/c24-15-7-8-16(25)23(15)12-3-5-13(6-4-12)30(28,29)21-10-11-22-18(26)14-2-1-9-20-17(14)19(22)27/h1-6,9,21H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSXMFSAHBHOGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

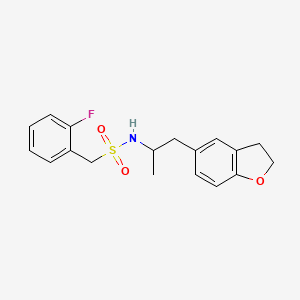

![3-(3,4-Dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3018297.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide](/img/structure/B3018299.png)

![(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B3018305.png)

![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3018309.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)

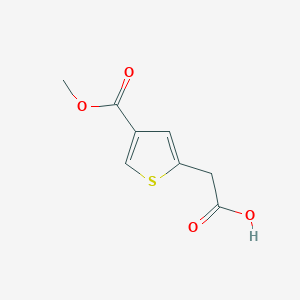

![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)